molecular formula C19H21N3O3S B2989195 7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 1706217-07-3

7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2989195
CAS RN: 1706217-07-3
M. Wt: 371.46
InChI Key: RKVQLOQIGSRYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of thiazole and benzofuran . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzofuran is a compound that has been found to have diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The introduction of a methoxy group to the benzothiazole ring improved the solubility in the lotion base of a similar compound .


Physical And Chemical Properties Analysis

Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel heterocyclic compounds derived from benzofuran and thiazole scaffolds, such as benzodifuranyl, triazines, and oxadiazepines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds show significant COX-2 selectivity and analgesic activity, highlighting the potential of benzofuran derivatives in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activity

  • Pyridine derivatives incorporating thiazol and benzofuran units have been synthesized and assessed for their antimicrobial efficacy. These compounds exhibit variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Metabolism and Pharmacokinetics

Molecular Structure and Docking Studies

Supramolecular Aggregation

  • The synthesis and structural evaluation of thiazolo[3, 2-a]pyrimidines reveal their conformational features and supramolecular aggregation, emphasizing the importance of substituent variation on the molecular interactions and packing features of these compounds (H. Nagarajaiah, N. Begum, 2014).

Mechanism of Action

Target of Action

The compound 7-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex molecule that contains two key structural components: a thiazole ring and a benzofuran ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups attached to these rings.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could enable the compound to bind to its targets and exert its effects.

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, the compound could potentially affect a variety of biochemical pathways, depending on its specific targets and their roles in these pathways.

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s ADME properties and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and their roles in cellular processes. Given the diverse biological activities associated with thiazole and benzofuran derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the diverse activities of its thiazole and benzofuran components . Additionally, its potential as an ALK5 inhibitor could be further investigated .

properties

IUPAC Name

7-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-24-15-6-2-5-14-10-16(25-17(14)15)18(23)21-11-13-4-3-8-22(12-13)19-20-7-9-26-19/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVQLOQIGSRYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.